4-Dipropylamino-phthalonitrile 4-Dipropylamino-phthalonitrile
Brand Name: Vulcanchem
CAS No.: 821777-78-0
VCID: VC16824192
InChI: InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3
SMILES:
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol

4-Dipropylamino-phthalonitrile

CAS No.: 821777-78-0

Cat. No.: VC16824192

Molecular Formula: C14H17N3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

4-Dipropylamino-phthalonitrile - 821777-78-0

Specification

CAS No. 821777-78-0
Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
IUPAC Name 4-(dipropylamino)benzene-1,2-dicarbonitrile
Standard InChI InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3
Standard InChI Key CKKTWUMLNRZSTO-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N

Introduction

Structural and Molecular Characteristics

Core Phthalonitrile Framework

The phthalonitrile backbone consists of a benzene ring with two adjacent nitrile groups (-C≡N) at the 1,2-positions. Substitution at the 4-position with a dipropylamino group (-N(C3H7)2) introduces significant steric and electronic modifications. Comparative analysis of 4-(pentyloxy)phthalonitrile (CAS#: 106943-83-3) reveals a molecular weight of 214.263 g/mol , suggesting that 4-dipropylamino-phthalonitrile would have a molecular weight of approximately 229.32 g/mol (C14H17N3). The dipropylamino group’s electron-donating nature likely reduces the aromatic ring’s electron deficiency compared to unsubstituted phthalonitrile.

Crystallographic Insights

While no crystal structure exists for 4-dipropylamino-phthalonitrile, studies on 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate demonstrate that amino-substituted phthalonitriles adopt non-planar conformations. The dihedral angle between the phthalonitrile core and substituent-bearing aromatic rings ranges from 50.2° to 88.1° , implying that the dipropylamino group may induce similar torsional strain, affecting packing efficiency and solubility.

Synthetic Pathways

Nucleophilic Aromatic Substitution

The most plausible route involves substituting a leaving group (e.g., halogen) at the 4-position of phthalonitrile with dipropylamine. For example, 4-bromophthalonitrile undergoes amination with dipropylamine in the presence of a palladium catalyst, analogous to methods used for 4-alkynylphthalonitriles . Yield optimization would require careful control of reaction temperature (typically 80–120°C) and stoichiometric excess of dipropylamine.

Alternative Strategies

  • Ullmann Coupling: Copper-mediated coupling of 4-iodophthalonitrile with dipropylamine, though this method often suffers from lower yields .

  • Reductive Amination: Reaction of 4-aminophthalonitrile with propionaldehyde under hydrogenation conditions, though competing side reactions may occur.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 4-Dipropylamino-phthalonitrile

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC14H17N3Structural analysis
Molecular Weight229.32 g/molSum of atomic masses
Melting Point85–95°CComparison to 4-(pentyloxy)deriv.
Boiling Point390–410°C at 760 mmHgSimilar to CAS#:106943-83-3
SolubilityModerate in DMF, DMSO; low in H2ONitrile and amino group behavior
LogP~3.5Calculated via fragment-based methods

Chemical Reactivity and Applications

Phthalocyanine Synthesis

Cyclotetramerization of 4-dipropylamino-phthalonitrile under inert conditions (e.g., refluxing pentanol with DBU catalyst) would yield metal-free or metallophthalocyanines. The dipropylamino groups enhance solubility in organic solvents, addressing a common limitation in phthalocyanine processing . UV-vis spectra of such derivatives would likely exhibit Q-band absorption near 700 nm, red-shifted due to the electron-donating amino group .

Antioxidant Activity

While no direct studies exist, phthalonitriles bearing chalcone moieties demonstrate significant DPPH radical scavenging activity (e.g., IC50 = 12.5 μM for compound 3b ). The dipropylamino group’s lone pair electrons may similarly quench reactive oxygen species, warranting further investigation.

Coordination Chemistry

The nitrile groups can act as ligands for transition metals. For example, reaction with Cu(I) salts may form polymeric coordination networks, analogous to those reported for 4-phenoxyphthalonitriles .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current methods for amino-substituted phthalonitriles rarely exceed 60% yield , necessitating improved catalytic systems.

  • Biological Profiling: Preliminary in vitro toxicity and antioxidant assays are needed to assess biomedical potential.

  • Materials Applications: Exploration in organic semiconductors or nonlinear optical materials, leveraging the amino group’s electron-donating capacity.

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